

Application Notes and Protocols: 6-Chloro-2-benzoxazolinone in Organic Synthesis

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Compound of Interest

Compound Name: 6-Chloro-2-benzoxazolinone

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Introduction

6-Chloro-2-benzoxazolinone is a versatile heterocyclic organic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring both a lactam and a chlorinated aromatic ring, provides a unique scaffold for the development of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of **6-chloro-2-benzoxazolinone** as a reagent in the synthesis of various derivatives with potential therapeutic applications, including cholinesterase inhibitors and antimicrobial agents.

Key Applications

6-Chloro-2-benzoxazolinone is primarily utilized as a scaffold for the synthesis of novel compounds through modifications at two key positions: the nitrogen atom (N-3 position) of the oxazolidinone ring and the carbon atom at the 6-position of the benzene ring.

- **N-Substitution Reactions:** The secondary amine functionality within the benzoxazolinone ring system readily undergoes substitution reactions, allowing for the introduction of a wide range of substituents. This is a common strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. Common N-substitution reactions include Mannich reactions and condensation reactions.

- C-Acylation Reactions: The benzene ring of **6-chloro-2-benzoxazolinone** can be functionalized, most notably through Friedel-Crafts acylation, to introduce acyl groups. The resulting keto derivatives serve as key intermediates for further elaboration into more complex molecules.

Experimental Protocols

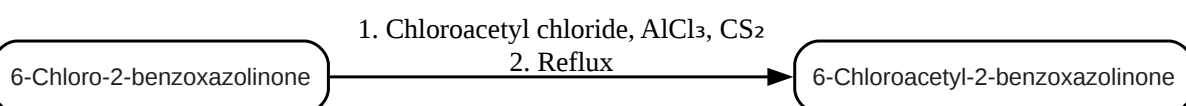
Synthesis of 6-Chloroacetyl-2-benzoxazolinone (Intermediate for Cholinesterase Inhibitors)

This protocol describes the Friedel-Crafts acylation of **6-chloro-2-benzoxazolinone** to produce 6-chloroacetyl-2-benzoxazolinone, a key intermediate in the synthesis of potential cholinesterase inhibitors.^{[1][2]}

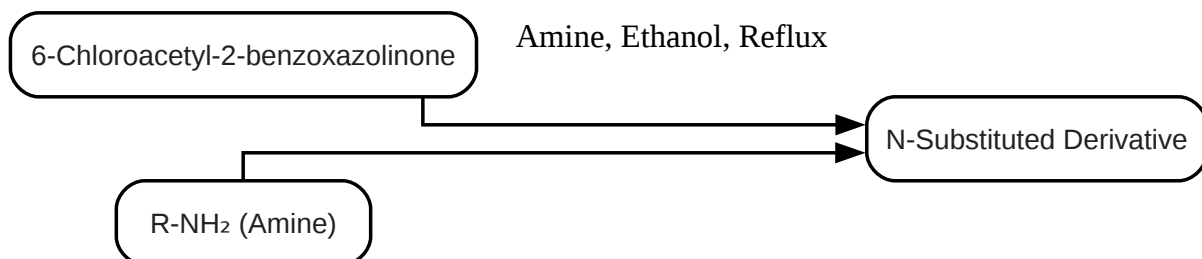
Reaction Scheme:

CS_2 AlCl_3

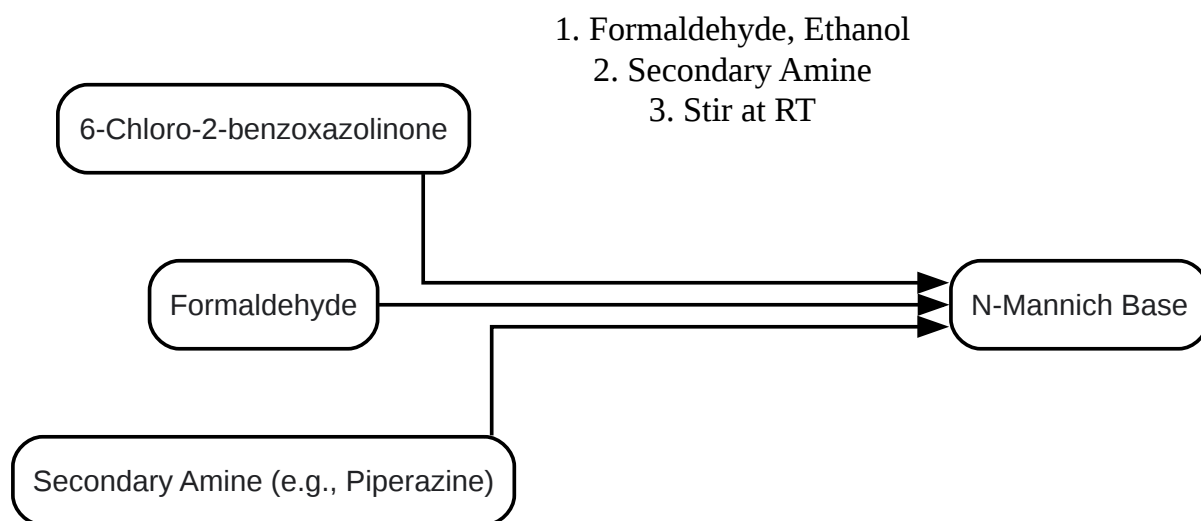
Chloroacetyl chloride

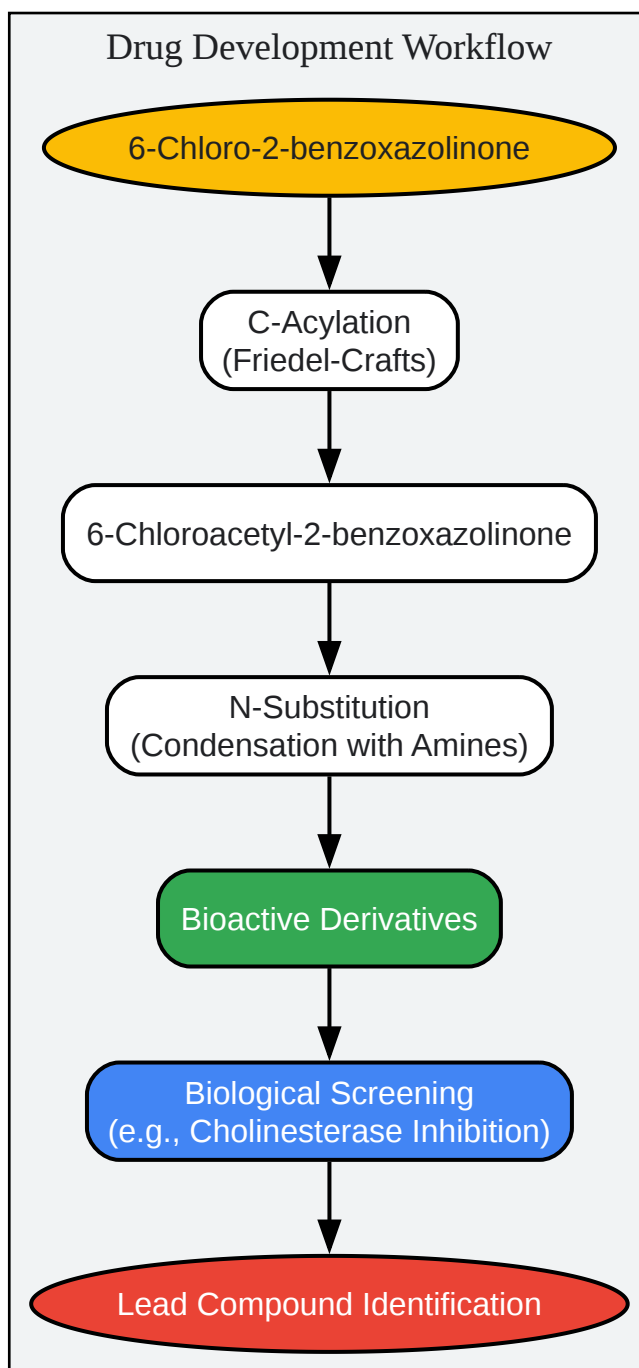


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References

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- 2. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]
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